N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide
Description
“N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoroethyl group, a tetrahydronaphthalenyl moiety, and a carbamoylamino linkage
Properties
IUPAC Name |
N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-11-6-7-13-4-3-5-15(14(13)10-11)21-17(23)20-12(2)16(22)19-9-8-18/h6-7,10,12,15H,3-5,8-9H2,1-2H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUHEBXXMUESSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2NC(=O)NC(C)C(=O)NCCF)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroethylamine, 7-methyl-1,2,3,4-tetrahydronaphthalene, and propanoyl chloride.
Formation of Intermediate: The initial step may involve the reaction of 2-fluoroethylamine with propanoyl chloride to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 7-methyl-1,2,3,4-tetrahydronaphthalene under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and its ability to modulate specific biological pathways.
Industry
In an industrial context, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby affecting metabolic processes.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoroethyl)-2-[(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide: Similar structure but lacks the methyl group on the naphthalene ring.
N-(2-chloroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
Uniqueness
The presence of the fluoroethyl group and the specific substitution pattern on the naphthalene ring make “N-(2-fluoroethyl)-2-[(7-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoylamino]propanamide” unique
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
